molecular formula C13H18O B8814307 1-Cyclohexyl-3-methoxybenzene CAS No. 41876-58-8

1-Cyclohexyl-3-methoxybenzene

Cat. No.: B8814307
CAS No.: 41876-58-8
M. Wt: 190.28 g/mol
InChI Key: LFLKITSXQSAZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-methoxybenzene, with the molecular formula C13H18O, is a chemical compound of significant interest in scientific research, particularly in the field of neuropharmacology. It is recognized as one of the three stereoisomers (ortho, meta, and para) of the novel psychoactive substance (NPS) known as 1-cyclohexyl-x-methoxybenzene . This compound shares structural similarities with both the synthetic analgesic tramadol and the dissociative anesthetic phencyclidine (PCP) . Preclinical research in mouse models has demonstrated that systemic administration of this class of compounds can impair sensorimotor responses, induce modest analgesia in thermal pain tests, and significantly alter thermoregulation, causing either hyperthermia or hypothermia depending on the dose . In vitro studies indicate that this compound and its stereoisomers are inactive at human mu and kappa opioid receptors, similar to tramadol, but may show some activity at delta opioid receptors only at very high concentrations . This suggests that the observed in vivo effects are likely mediated by a combination of opioid and, more significantly, non-opioid mechanisms . Due to its psychoactive potential and ability to cause sensorimotor alterations, research into this compound is critical for understanding the pharmaco-toxicological profiles of emerging NPS . The data suggests that its use could potentially increase the risk of accidents, highlighting the importance of such research for public health and safety risk assessments . This product is intended for research and analysis purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41876-58-8

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-cyclohexyl-3-methoxybenzene

InChI

InChI=1S/C13H18O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3

InChI Key

LFLKITSXQSAZJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2

Origin of Product

United States

Contextualization Within Cyclohexyl Substituted Aromatic Ethers

1-Cyclohexyl-3-methoxybenzene belongs to the class of organic compounds known as cyclohexyl-substituted aromatic ethers. This classification is defined by the presence of a cyclohexyl group and an alkoxy group (in this case, methoxy) attached to a benzene (B151609) ring. The defining characteristics of this class are the steric bulk of the cyclohexyl group and the electronic effects of the methoxy (B1213986) group on the aromatic ring.

The methoxy group is a strong electron-donating group through resonance, which activates the benzene ring towards electrophilic aromatic substitution. This makes the aromatic ring more nucleophilic compared to unsubstituted benzene or benzene substituted with electron-withdrawing groups. The methoxy group primarily directs incoming electrophiles to the ortho and para positions. However, the bulky cyclohexyl group can sterically hinder the adjacent ortho positions, influencing the regioselectivity of reactions.

The physical properties of cyclohexyl-substituted aromatic ethers are influenced by both the aromatic and aliphatic components. The aromatic ring contributes to properties like UV absorption, while the cyclohexyl group increases the lipophilicity of the molecule. The ether linkage provides a site for potential cleavage under strong acidic conditions. mzcloud.orgorgsyn.org

Historical Perspective of Its Chemical Study

The study of attaching cyclohexyl groups to aromatic rings, including anisole (B1667542) (methoxybenzene), dates back to the early 20th century, with Friedel-Crafts alkylation being a primary method. rsc.orgwikipedia.orgchemistryviews.orgnih.gov These early studies laid the groundwork for the synthesis of compounds like 1-Cyclohexyl-3-methoxybenzene.

Specific research mentioning derivatives of this compound appeared in the chemical literature before its more recent notoriety. For instance, a 2007 study published in the European Journal of Organic Chemistry described the synthesis of N-[1-cyclohexyl-1-(3-methoxyphenyl)methyl]-p-anisidine, which uses a 1-cyclohexyl-1-(3-methoxyphenyl)methyl moiety as a key structural component. wiley-vch.de This indicates that the core structure of this compound was being utilized in organic synthesis for creating more complex molecules prior to its identification in other contexts.

The compound gained significant attention in 2012 when it was identified as a novel psychoactive substance (NPS) in Europe. wiley-vch.de This discovery led to a number of forensic and pharmacological studies to characterize the compound and its isomers. wiley-vch.de

Current Research Significance and Scope Within Organic Synthesis

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for attaching substituents to an aromatic ring. The Friedel-Crafts reaction, discovered in 1877, remains a cornerstone of this approach for C-C bond formation. beilstein-journals.orgbeilstein-journals.org

Friedel-Crafts Alkylation Strategies for Cyclohexyl Introduction

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. masterorganicchemistry.com In the context of synthesizing cyclohexyl-methoxybenzene isomers, this reaction involves treating anisole with a cyclohexylating agent in the presence of a Lewis acid catalyst. shaalaa.com Common cyclohexylating agents include cyclohexene, cyclohexanol (B46403), or a cyclohexyl halide like bromocyclohexane. The Lewis acid, typically aluminum chloride (AlCl₃), activates the alkylating agent to generate a cyclohexyl carbocation or a related electrophilic species, which then attacks the electron-rich anisole ring. tamu.eduvedantu.com

The general reaction is as follows: Anisole + Cyclohexylating Agent (e.g., Cyclohexene) + Lewis Acid → Cyclohexyl-methoxybenzene + Byproducts

While seemingly straightforward, this method faces significant challenges related to selectivity and reaction control.

Regioselective Control in Aromatic Alkylation

A primary challenge in the Friedel-Crafts alkylation of anisole is controlling the position of substitution (regioselectivity). The methoxy (-OCH₃) group on the anisole ring is a powerful activating group and an ortho, para-director. This electronic influence means that incoming electrophiles, such as the cyclohexyl cation, are directed to the positions ortho (C2) and para (C4) to the methoxy group. shaalaa.comvedantu.com Consequently, the direct Friedel-Crafts alkylation of anisole predominantly yields a mixture of 1-cyclohexyl-2-methoxybenzene (ortho isomer) and 1-cyclohexyl-4-methoxybenzene (para isomer). masterorganicchemistry.comresearchgate.net

The formation of the meta isomer, this compound, via this direct route is electronically disfavored and typically occurs in only trace amounts, if at all. Achieving meta-selectivity often requires multi-step strategies, such as starting with a substrate that already has a meta-directing group, which is later converted to the desired functionality, or employing more advanced catalytic systems capable of overriding intrinsic electronic preferences. For instance, subjecting anisole to conditions with a zinc and a Brønsted acid co-catalyst showed that the presence of a directing group, like a phenol, is crucial for reactivity and selectivity, with anisole itself yielding only a small amount of the para-alkylated product. researchgate.net

Optimization of Lewis Acid Catalysis and Reaction Conditions

The efficiency and outcome of Friedel-Crafts alkylation are highly dependent on the choice of Lewis acid catalyst and the reaction conditions. beilstein-journals.org A variety of Lewis acids can be employed, including AlCl₃, FeCl₃, ZnCl₂, and solid acid catalysts like niobium phosphate. researchgate.netscielo.brthaiscience.info The strength of the Lewis acid must be optimized; a highly active catalyst can lead to side reactions such as polyalkylation (the introduction of multiple cyclohexyl groups) and isomerization of the product. masterorganicchemistry.com

Reaction parameters such as temperature, solvent, and catalyst loading are critical for maximizing the yield of the desired monoalkylated product. For example, using milder catalysts or lower temperatures can sometimes improve selectivity. Studies on the alkylation of anisole with various alkenes have demonstrated high selectivity for monoalkylation products under specific conditions, with no di-alkylated anisole being formed. scielo.br

Table 1: Influence of Lewis Acid Catalysts on Anisole Alkylation
CatalystAlkylating AgentKey ObservationReference
Niobium Phosphate1-OcteneHigh selectivity for monoalkylated products. scielo.br
ZnCl₂ / CSA2-AdamantanolReaction with anisole gave low yield of para-product, highlighting the need for a directing group for high reactivity. researchgate.net
AlCl₃Alkyl HalidesStandard catalyst for Friedel-Crafts, but can lead to mixtures of ortho and para isomers. shaalaa.comvedantu.com
FeCl₃Aromatic AldehydesUsed as a mild catalyst for Friedel-Crafts type reactions under 'open-flask' conditions. thaiscience.info

Palladium-Catalyzed C-H Functionalization of Anisole Derivatives

To overcome the inherent regioselectivity limitations of classical electrophilic substitution, modern synthetic methods have turned to transition metal-catalyzed carbon-hydrogen (C-H) bond functionalization. Palladium catalysis, in particular, has emerged as a powerful tool for the direct and selective modification of arenes. thieme.dethieme.de

Site-Selective Olefination Techniques

Palladium-catalyzed C-H functionalization provides a modern pathway to alkylated anisoles. A common strategy involves the olefination of the anisole C-H bond with an alkene, followed by hydrogenation of the newly introduced double bond to yield the final alkylated product. To synthesize this compound, this would involve the meta-selective olefination of anisole with cyclohexene, followed by reduction.

Achieving meta-selectivity in the C-H functionalization of electron-rich arenes like anisole is a significant challenge because the reaction typically favors the electronically richer ortho and para positions. chemrxiv.org However, recent advances have utilized cooperative catalysis, often involving a combination of a palladium catalyst and a transient mediator like norbornene (NBE), to steer the reaction to the meta position. chemrxiv.orgnih.govnih.gov This strategy, known as the Catellani-type reaction, proceeds through an ortho-palladation event, followed by insertion of norbornene and subsequent functionalization at the remote meta position. thieme.dechemrxiv.org This approach effectively reverses the conventional site-selectivity. nih.gov

Ligand Design and Catalyst Performance Evaluation

The success of palladium-catalyzed meta-C-H functionalization hinges critically on the design of the ligand coordinated to the palladium center. The ligand influences the catalyst's activity, stability, and, most importantly, its site-selectivity. nih.govdigitellinc.com Research has shown that specific ligands can promote functionalization at positions that are otherwise unreactive. thieme.de

For the meta-arylation and olefination of anisole derivatives, S,O-ligands (e.g., thioether carboxylic acids) have been identified as particularly effective when used in a Pd/norbornene cooperative catalytic system. thieme.dechemrxiv.orgnih.gov This catalytic system has demonstrated the unique ability to functionalize anisole derivatives bearing both electron-donating and electron-withdrawing groups, a feat not achievable with previous systems. nih.govnih.gov The choice of ligand is crucial for overcoming the ortho-directing influence of the methoxy group and achieving high yields of the meta-substituted product. thieme.dechemrxiv.org

Table 2: Ligand and Catalyst Systems for meta-C-H Functionalization of Anisole Derivatives
Catalyst SystemLigand TypeReaction TypeKey OutcomeReference
Pd/NorborneneS,O-Ligandmeta-C-H ArylationEfficiently arylated anisoles with both electron-donating and withdrawing groups. chemrxiv.orgnih.govnih.gov
Pd(OAc)₂Pyridine-basedmeta-C-H ActivationCrucial for relaying the palladium catalyst to the meta position via norbornene. researchgate.net
Pd/S,O-LigandThioether-basedC-H OlefinationDemonstrated higher activity and different site-selectivity compared to pyridine-based systems. acs.org
Pd(II)Carboxylic Acidpara-C-H OlefinationDemonstrates that ligand choice can direct functionalization to other positions like para. ccspublishing.org.cn

Rearrangement Pathways in Cycloalkenyl Aryl Ether Systems

Rearrangement reactions provide powerful tools for the structural modification of molecules. In the context of synthesizing cyclohexyl-methoxyaryl compounds, Claisen and related rearrangements of cycloalkenyl aryl ethers are of particular importance.

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that transforms an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A variation of this, the aromatic Claisen rearrangement, occurs when an allyl aryl ether is heated, leading to an ortho-allylphenol. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. libretexts.orglibretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the stable aromatic phenol. libretexts.orglibretexts.org

This methodology can be applied to the synthesis of precursors for this compound. For instance, the thermal rearrangement of an appropriate cycloalkenyl aryl ether can furnish a cyclohexenyl-substituted phenol. Subsequent hydrogenation of the cyclohexenyl group and methylation of the phenolic hydroxyl would yield the target molecule. The reaction is known to be influenced by solvent polarity, with polar solvents often accelerating the rate. wikipedia.org While traditionally requiring high temperatures, catalytic versions of the Claisen rearrangement have been developed to proceed under milder conditions. organic-chemistry.orgnih.gov

In some cycloalkenyl aryl ether systems, the initial Claisen rearrangement can be followed by a Cope rearrangement, another nih.govnih.gov-sigmatropic reaction. This sequence results in the formation of a 4-substituted phenol derivative instead of the typical ortho-product. mdpi.com This combined pathway offers an alternative route to regioisomers that might be difficult to access directly.

Furthermore, in specific cases, such as with cyclooctylphenyl ether, the tandem Claisen-Cope rearrangement can be succeeded by an alkyl migration. mdpi.com This additional step further diversifies the potential products. Research has also explored the 1,2-migration of alkyl and aryl groups on indole (B1671886) structures, facilitated by trifluoromethanesulfonic acid, to yield C2-substituted indoles. nih.gov While not directly involving this compound, this demonstrates the principle of acid-catalyzed alkyl migrations in aromatic systems. The propensity for an alkyl group to migrate is influenced by its electronegativity, which affects the stability of the metal-carbon bond and the activation energy of the migration. wikipedia.org

Claisen Rearrangement as a Synthetic Route

Novel Coupling and Derivatization Strategies

Beyond rearrangement reactions, modern synthetic chemistry offers a variety of coupling and derivatization techniques to construct the this compound scaffold and related structures.

A significant strategy for synthesizing anisole derivatives involves the aromatization of cyclohexenone precursors. mdpi.com The use of an iodine-methanol mixture as an oxidant to convert cyclohexenones to their corresponding anisole derivatives was first reported in 1980 and has since been widely applied. nih.govsemanticscholar.orgscispace.com This method is often more effective than metal-catalyzed aromatizations and superior to reagents like DDQ in dioxane. nih.gov The reaction is believed to proceed through complexation of iodine with the carbonyl oxygen. researchgate.net This approach has been utilized in the synthesis of various functionalized biphenyls and other aromatic compounds. researchgate.net For example, polysubstituted cyclohexanone (B45756) derivatives can be aromatized to functionalized biphenyls with at least one phenolic hydroxyl group in the presence of iodine and a palladium catalyst. researchgate.net

Precursor TypeReagent/CatalystProduct TypeReference(s)
CyclohexenonesIodine-MethanolAnisole derivatives nih.gov, semanticscholar.org, scispace.com
Polysubstituted CyclohexanonesIodine, Pd/CFunctionalized biphenyls researchgate.net
α,β-Unsaturated CyclohexenonesChloramine-TPhenol derivatives mdpi.com

This table summarizes different approaches to the aromatization of cyclohexenone precursors.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. preprints.orgmdpi.com These reactions are valuable for creating molecular diversity and have been used to synthesize complex molecules containing cyclohexyl groups. preprints.orgrsc.org For instance, the Ugi four-component reaction has been employed to create quinoline-based peptides using cyclohexyl isocyanide as one of the components. preprints.org Similarly, MCRs have been used to generate tetrazole derivatives, where the use of cyclohexyl isocyanide was noted to require longer reaction times compared to tert-butyl isocyanide. acs.org These reactions offer a convergent and atom-economical approach to complex molecular architectures.

The synthesis of chiral molecules in an enantiomerically pure form is a significant area of organic synthesis, often crucial for applications in pharmaceuticals and materials science. wikipedia.orgencyclopedia.pub Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. wikipedia.org Various strategies have been developed for the enantioselective synthesis of chiral alcohols, including the use of chiral catalysts and biocatalysis. encyclopedia.pubrsc.org

For the synthesis of chiral cyclohexyl-methoxyaryl alcohols, methods like the catalytic asymmetric hydrogenation of α-alkyl-β-arylvinyl esters can be employed. acs.orgresearchgate.net However, the enantioselectivity can be highly dependent on the substrate, as seen with the low enantioselectivity for α-cyclohexyl-β-phenylvinyl acetate (B1210297) in one study. acs.orgresearchgate.net Another approach involves the Zr-catalyzed asymmetric carboalumination of alkenes followed by cross-coupling, which has been successful in producing γ- and more remotely chiral alcohols with high enantiomeric excess. nih.gov Biocatalytic methods, using engineered enzymes like ketoreductases or amine dehydrogenases, also provide a powerful means for the asymmetric synthesis of chiral alcohols. rsc.orgfrontiersin.org For instance, chiral cyclopentadienylruthenium sulfoxide (B87167) complexes have been developed as catalysts for asymmetric redox bicycloisomerization. beilstein-journals.org

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like this compound. The substituents on the benzene (B151609) ring, a cyclohexyl group and a methoxy group, significantly influence the reaction's mechanism, rate, and the position of the incoming electrophile.

Formation and Stabilization of Arenium Ion Intermediates

The widely accepted mechanism for electrophilic aromatic substitution involves a two-step process where a reactive intermediate, known as an arenium ion or Wheland intermediate, is formed. wikipedia.org In the first step, the electron-rich π system of the benzene ring in this compound attacks an electrophile (E⁺). This leads to the formation of a carbocation intermediate, the arenium ion, where the aromaticity of the ring is temporarily lost. wikipedia.org

This arenium ion is not a simple carbocation; it is resonance-stabilized. The positive charge is delocalized across three carbon atoms of the ring through the π system. wikipedia.org For this compound, the stability of this intermediate is further enhanced by the substituents. The methoxy group, in particular, can donate a lone pair of electrons from the oxygen atom, creating an additional resonance structure and significantly stabilizing the positive charge, especially when the attack is at the ortho or para position relative to it. libretexts.orgmsu.edu

The arenium ion is a cyclohexadienyl cation where the carbon atom bonded to the new electrophile is sp³-hybridized, and the other five carbons remain sp²-hybridized. wikipedia.org In the second step of the mechanism, a weak base, often the conjugate base of the acid used to generate the electrophile, removes a proton from the sp³-hybridized carbon. This restores the aromatic π system and yields the substituted product. msu.edu

While the arenium ion model is a cornerstone of understanding EAS reactions, some computational and experimental studies suggest it may not be an obligatory intermediate in all cases. nih.gov For instance, investigations into the chlorination of anisole (a related compound) in nonpolar solvents propose that alternative addition-elimination pathways or concerted single-transition-state routes might compete with or replace the classic two-step mechanism. nih.gov However, the arenium ion remains a fundamentally important concept for explaining reactivity and orientation in most electrophilic aromatic substitutions.

Role of the Methoxy Group in Reactivity and Regioselectivity

The substituents on a benzene ring dictate the reactivity (rate of reaction compared to benzene) and regioselectivity (the position of substitution). In this compound, both the cyclohexyl and methoxy groups influence the outcome of electrophilic substitution, but the methoxy group's effect is dominant.

The methoxy group (-OCH₃) is a powerful activating group, meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself. libretexts.orgvedantu.com This increased reactivity stems from the ability of the oxygen atom to donate electron density to the ring via resonance (a mesomeric effect). wikipedia.orggunjalindustries.com Although oxygen is electronegative and does withdraw electron density through the sigma bond (inductive effect), the resonance effect is far more significant and enriches the π cloud of the ring. libretexts.orgwikipedia.org This makes the ring more nucleophilic and accelerates the attack by an electrophile. vedantu.com For example, anisole reacts in electrophilic aromatic substitution much faster than benzene. vedantu.comwikipedia.org

The methoxy group is also a strong ortho, para-director. wikipedia.orggunjalindustries.com This means it directs incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to itself. This directing effect is a direct consequence of the stability of the arenium ion intermediate. When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge is placed on the carbon atom directly bonded to the methoxy group. The oxygen atom can then use one of its lone pairs to delocalize this charge, forming a particularly stable resonance contributor (an oxonium ion). This level of stabilization is not possible if the attack occurs at the meta position. Therefore, the activation energy for the formation of the ortho and para intermediates is lower, and these products are formed preferentially. masterorganicchemistry.com

The cyclohexyl group is a weakly activating alkyl group that also acts as an ortho, para-director through inductive effects and hyperconjugation which stabilize the carbocation intermediate. msu.edu In this compound, the powerful ortho, para-directing effect of the methoxy group at position 3 will primarily control the substitution pattern, directing incoming electrophiles to positions 2, 4, and 6.

SubstituentEffect on ReactivityDirecting Influence
-OCH₃ (Methoxy)Strongly Activatingortho, para
-OH (Hydroxyl)Strongly Activatingortho, para
-NH₂ (Amino)Strongly Activatingortho, para
-CH₃ (Alkyl)Activatingortho, para
-H (Hydrogen)(Reference)-
-Cl, -Br (Halogens)Deactivatingortho, para
-NO₂ (Nitro)Strongly Deactivatingmeta
-C(O)R (Acyl)Deactivatingmeta

C-O Bond Cleavage Mechanisms in Aryl Ethers

The carbon-oxygen bond in aryl ethers like this compound is generally stable. However, under specific conditions, particularly with strong acids or in the presence of metal catalysts, this bond can be cleaved.

Reductive Cleavage Pathways by Supported Metal Catalysts

The cleavage of the C(aryl)-O bond in aryl ethers is a significant reaction, particularly in the context of converting biomass-derived lignin, which is rich in aryl ether linkages. scispace.comnih.gov This transformation is often achieved through reductive cleavage or hydrogenolysis using heterogeneous catalysts, typically supported metals.

Commonly used catalysts include nickel (Ni) and palladium (Pd), often supported on materials like silica (B1680970) (SiO₂) or carbon. scispace.comnih.govresearchgate.net The mechanism for reductive cleavage on these metal surfaces is complex. One proposed pathway involves the partial hydrogenation of the aromatic ring of the aryl ether prior to the C-O bond scission. nih.govtum.de For example, on nickel catalysts, the hydrogenolysis is thought to be initiated by the addition of a hydrogen atom to the aromatic ring. nih.gov

In some systems, particularly in the presence of a solvent like water or alcohol, a process called reductive solvolysis can occur. nih.govtum.de This involves partial hydrogenation of the aromatic ring to form a cyclohexene ether intermediate, which then rapidly reacts with the solvent. nih.gov Other approaches utilize nickel catalysts with reducing agents like organosilanes or dihydrogen to achieve C-O bond cleavage. scispace.com Some advanced catalytic systems can even facilitate the reductive cleavage of the C-O bond without an external reductant, using the alkoxy group of the substrate itself as an internal hydrogen source. rsc.org The selectivity of these reactions can be tuned by the choice of metal, support, and reaction conditions. For instance, the selectivity towards hydrogenolysis over different noble metals has been shown to increase in the order Pd < Rh < Ir < Ru ≈ Pt. nih.gov

Catalyst SystemReducing AgentKey Mechanistic Feature
Ni/SiO₂ H₂Hydrogenolysis, potential partial ring hydrogenation. nih.govresearchgate.net
Pd/C H₂ / H₂OReductive hydrolysis via partial ring hydrogenation. nih.govtum.de
Ni-NHC complexes Et₃SiH / H₂Selective cleavage of aryl-oxygen bonds. scispace.com
Ru/C 2-propanolTransfer hydrogenolysis. researchgate.net

Kinetic and Thermodynamic Aspects of Ether Cleavage

The cleavage of the C-O bond in aryl ethers is an energetically demanding process due to its high bond dissociation energy (BDE). For instance, the BDE of the α-O-4 linkage, a common type of aryl ether bond found in lignin, is approximately 215 kJ/mol. nih.gov This high energy barrier means that significant thermal energy or highly effective catalysis is required to achieve cleavage at a reasonable rate. nih.govunacademy.com

The kinetics of the reaction are highly dependent on the reaction conditions. For acid-catalyzed cleavage, the reaction typically follows either an Sₙ1 or Sₙ2 mechanism after the initial protonation of the ether oxygen. nih.govopenstax.org Ethers with tertiary or benzylic groups tend to cleave via an Sₙ1 mechanism due to the stability of the resulting carbocation. openstax.org For alkyl aryl ethers like this compound, cleavage by strong acids like HBr or HI typically occurs at the alkyl-oxygen bond, as the aryl-oxygen bond is stronger and more stable. unacademy.com

In catalytic hydrogenolysis, the rate can be influenced by factors such as hydrogen pressure and temperature. Studies on diaryl ethers over Ni/SiO₂ have shown that the rate-determining step is the C-O bond cleavage on the nickel surface. researchgate.net The selectivity of the process can also be controlled through kinetics. For example, the selectivity towards hydrogenolysis can be maximized by increasing the reaction temperature and decreasing the H₂ pressure, as hydrogenolysis generally has a higher activation energy than competing reactions like ring hydrogenation. nih.gov Theoretical models, such as the Marcus theory, have been applied to understand the kinetics of homolytic C-O bond cleavage in the radical anions of alkyl aryl ethers, relating the cleavage rate constants to the standard free energy of the reaction. rsc.org

Rearrangement Reaction Mechanisms of Cycloalkenyl Aryl Ethers

While this compound is a saturated cycloalkyl aryl ether, the related class of cycloalkenyl aryl ethers is known to undergo characteristic rearrangement reactions, most notably the Claisen rearrangement. mdpi.comlibretexts.org The Claisen rearrangement is a thermally induced, intramolecular wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl aryl ether or an allyl vinyl ether. libretexts.orglscollege.ac.in

When an allyl aryl ether is heated (typically around 200-250 °C), it rearranges to form an o-allylphenol. libretexts.org The reaction proceeds through a concerted, cyclic, six-membered transition state. libretexts.org In this transition state, a new carbon-carbon bond forms between the third carbon of the allyl group and the ortho-carbon of the benzene ring, while the original carbon-oxygen ether bond breaks simultaneously. libretexts.org

This process initially yields a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone. This intermediate then rapidly tautomerizes to restore the energetically favorable aromatic ring, resulting in the final o-allylphenol product. libretexts.org

If both ortho positions on the aryl ether are blocked, the allyl group will still migrate to the ortho position in the initial Claisen rearrangement, but since it cannot tautomerize, it then undergoes a second sigmatropic rearrangement (a Cope rearrangement) that moves the allyl group to the para position. The subsequent tautomerization then yields the p-allylphenol. mdpi.com These rearrangements are powerful tools in organic synthesis for forming carbon-carbon bonds and functionalizing aromatic rings in specific ways. mdpi.comlscollege.ac.in

Detailed Analysis ofresearchgate.netresearchgate.net-Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a conjugated π-electron system. libretexts.org These reactions are classified by the number of atoms over which the σ-bond migrates. A researchgate.netresearchgate.net-sigmatropic rearrangement would involve the bond breaking and reforming at the same atom, essentially a dissociation-recombination mechanism, which is more characteristic of radical processes than a concerted pericyclic reaction.

In the context of this compound, there is a lack of specific literature detailing researchgate.netresearchgate.net-sigmatropic rearrangements. However, analysis of related structures suggests that such rearrangements are unlikely to be a favorable pathway. For instance, in reactions involving vinyl sulfoxides, the presence of a bulky cyclohexyl group has been shown to completely inhibit certain rearrangement reactions. nih.govacs.org This steric hindrance would likely play a significant role in disfavouring the formation of any transition state required for a concerted sigmatropic shift involving the direct connection between the two rings. Mechanistic studies on related systems often point towards other pathways, such as researchgate.netresearchgate.net-sigmatropic rearrangements in activated sulfoxides or other catalytic cascade reactions. nih.govcaltech.edu Therefore, while theoretically possible under specific high-energy conditions (e.g., photolysis leading to homolytic cleavage), concerted sigmatropic rearrangements are not a commonly observed or mechanistically significant transformation for this compound under typical organic synthesis conditions.

Acid-Catalyzed Cyclization and Subsequent Transformations

The electron-donating nature of the methoxy group in this compound activates the aromatic ring, making it susceptible to electrophilic attack. This property is central to acid-catalyzed intramolecular cyclization reactions, which can lead to the formation of polycyclic compounds. The general mechanism involves the generation of an electrophilic center, typically a carbocation, which then attacks the activated aromatic ring in an intramolecular Friedel-Crafts-type reaction.

For cyclization to occur with this compound, the cyclohexyl ring must first be modified to generate an electrophile. This can be achieved, for example, by introducing a double bond into the cyclohexyl ring (forming a cyclohexenyl-methoxybenzene precursor) or by having a leaving group on the cyclohexyl ring.

Mechanism via Cyclohexenyl Precursor:

Protonation: An acid catalyst protonates the double bond in the cyclohexenyl ring, following Markovnikov's rule to form the more stable tertiary carbocation.

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich methoxy-activated benzene ring attacks the carbocation. The methoxy group directs the attack to the ortho and para positions. Given the meta position of the cyclohexyl substituent, cyclization would preferentially occur at the C2 or C4 positions of the benzene ring.

Deprotonation/Rearomatization: A base (such as the conjugate base of the acid catalyst) removes a proton from the site of attack, restoring the aromaticity of the ring and yielding a tetracyclic product.

This type of acid-catalyzed intramolecular cyclization is a powerful tool in organic synthesis for building complex molecular frameworks from relatively simple precursors. rsc.orgnih.govsc.edu For instance, the reactivity of cannabidiol, which features a phenolic group and cyclohexene moiety, is dominated by its ability to undergo intramolecular cyclization under acidic conditions to form isomers of tetrahydrocannabinol (THC). nih.gov

Mechanistic Aspects of Oxidative and Reductive Transformations

Pathways for Selective Oxidation of Cyclohexyl or Aromatic Ring

The oxidation of this compound presents a challenge in selectivity, as both the cyclohexyl and the methoxy-activated aromatic ring are susceptible to oxidation. The outcome of the reaction is highly dependent on the choice of oxidant and catalyst.

Oxidation of the Aromatic Ring: The electron-rich anisole moiety can be selectively oxidized to form quinone derivatives. A notable system for this transformation is the use of hydrogen peroxide (H₂O₂) as a clean oxidant activated by a methylrhenium trioxide (MTO) catalyst. researchgate.net The mechanism is complex but generally involves the formation of a highly electrophilic rhenium-peroxo species that attacks the aromatic ring, leading to dearomatization and subsequent formation of a benzoquinone. The methoxy group is typically eliminated or transformed during this process.

Oxidation of the Cyclohexyl Ring: The saturated cyclohexyl ring can be oxidized at its C-H bonds, typically yielding a cyclohexanone or cyclohexanol derivative. This transformation often requires more forcing conditions or specific catalysts designed for alkane oxidation. While direct studies on this compound are limited, research on related thiazolidinone sulfoxides shows that the selectivity of oxidation is influenced by reagents and temperature. ccsenet.org For the parent compound, oxidation would likely target the tertiary C-H bond at C1 of the cyclohexyl ring, although oxidation at other secondary positions is also possible.

The table below summarizes the potential selective oxidation pathways.

Target RingReagent SystemProbable ProductMechanistic Feature
Aromatic Ring H₂O₂ / Methylrhenium Trioxide (MTO)Substituted BenzoquinoneElectrophilic attack on the activated π-system by a metal-peroxo complex. researchgate.net
Cyclohexyl Ring Strong Oxidants (e.g., KMnO₄, CrO₃)1-(3-Methoxyphenyl)cyclohexan-1-ol or -oneRadical or oxidative insertion mechanism targeting C-H bonds.

Reduction of the Aromatic Ring to Cyclohexyl Ring

The reduction of the aromatic ring in this compound can be achieved through two primary methods, yielding different products: partial reduction to a cyclohexadiene or complete reduction to a cyclohexane (B81311).

Partial Reduction (Birch Reduction): The Birch reduction uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comwikipedia.org This method reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.orglumenlearning.com For anisole derivatives, the electron-donating methoxy group dictates the regioselectivity of the reduction.

The mechanism proceeds as follows:

Electron Transfer: A solvated electron from the dissolved metal adds to the aromatic π-system, forming a radical anion. wikipedia.org For anisole, the electron adds to create a radical anion where the negative charge is localized away from the electron-donating methoxy group.

Protonation: The radical anion is protonated by the alcohol, typically at the ortho or meta position relative to the methoxy group. masterorganicchemistry.com

Second Electron Transfer: A second solvated electron adds to the resulting radical, forming a carbanion.

Second Protonation: This carbanion is protonated by the alcohol, yielding the non-conjugated 1,4-cyclohexadiene (B1204751) product. The resulting enol ether can be hydrolyzed to a ketone under acidic conditions. masterorganicchemistry.com

Complete Reduction (Catalytic Hydrogenation): Catalytic hydrogenation involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). lumenlearning.comlibretexts.org This process leads to the complete saturation of the aromatic ring. The mechanism involves the adsorption of both the aromatic ring and H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the π-system until the fully saturated cyclohexane ring is formed. mdpi.com This reaction converts this compound into 1-cyclohexyl-3-methoxycyclohexane.

The table below compares the two main reduction methods.

MethodReagent SystemProductKey Features
Birch Reduction Na or Li / NH₃ (l), ROH1-Cyclohexyl-3-methoxy-1,4-cyclohexadienePartial reduction; yields a non-conjugated diene; regioselectivity controlled by the methoxy group. masterorganicchemistry.comwikipedia.org
Catalytic Hydrogenation H₂ / Catalyst (Pt, Pd, Ni)1-Cyclohexyl-3-methoxycyclohexaneComplete reduction (saturation); requires high pressure and/or temperature. lumenlearning.comlibretexts.org

Catalytic Reaction Mechanisms Involving this compound

This compound can participate in a variety of catalytic reactions, primarily leveraging the reactivity of the substituted aromatic ring.

Catalytic Hydrogenation: As discussed in section 3.4.2, the complete reduction of the aromatic ring is a significant catalytic transformation. The mechanism on a heterogeneous catalyst (e.g., Ni/C) involves several steps:

Adsorption: Both hydrogen gas and the aromatic ring of this compound adsorb onto the active sites of the metal catalyst surface.

H-H Bond Cleavage: The H-H bond is cleaved, forming adsorbed hydrogen atoms on the surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring.

Desorption: Once fully saturated, the product molecule, 1-cyclohexyl-3-methoxycyclohexane, desorbs from the catalyst surface, freeing the active site for the next cycle. Catalysts for this process are continually being improved to operate under milder conditions. mdpi.comchemrxiv.org

Palladium-Catalyzed Cross-Coupling and C-H Functionalization: The electron-rich nature of the aromatic ring makes this compound a suitable substrate for palladium-catalyzed reactions. Although direct examples are not prevalent in the searched literature, the principles of these reactions are well-established. In a typical Pd-catalyzed cross-coupling reaction (like Suzuki or Heck), the cycle involves:

Oxidative Addition: A Pd(0) catalyst reacts with an aryl halide or triflate. (For C-H activation, this step involves coordination to the arene).

Transmetalation or Carbometalation: A second component (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center. In C-H activation, this step involves the cleavage of a C-H bond, often assisted by a ligand. rsc.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

For this compound, the methoxy group would act as an ortho- and para-director in electrophilic-type C-H activation reactions, while steric hindrance from the bulky cyclohexyl group would also influence the site of reaction. Dual-ligand systems are sometimes employed to control different steps of the catalytic cycle, such as using one ligand for oxidative addition and another for C-H activation. rsc.org

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Cyclohexyl 3 Methoxybenzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) offers critical information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. In 1-Cyclohexyl-3-methoxybenzene, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

The aromatic protons on the benzene (B151609) ring are influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-donating, bulky cyclohexyl group. The methoxy group at the C3 position creates a specific splitting pattern for the aromatic protons at C2, C4, C5, and C6. The proton at C2 would likely appear as a singlet or a finely split triplet, while the protons at C4, C5, and C6 would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to their coupling with each other.

The cyclohexyl protons and the methoxy protons appear in the aliphatic region. The methoxy group's three equivalent protons will present as a sharp singlet. The eleven protons of the cyclohexyl ring, due to their various axial and equatorial positions and their proximity to the benzene ring, will produce a series of complex, overlapping multiplets. The proton attached to the carbon directly bonded to the benzene ring (the methine proton) would be the most downfield of this group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (C2, C4, C6)6.7 - 6.9Multiplet3H
Aromatic H (C5)7.1 - 7.3Triplet1H
Methoxy (-OCH₃)~3.80Singlet3H
Cyclohexyl-CH (benzylic)2.4 - 2.6Multiplet1H
Cyclohexyl-CH₂1.2 - 1.9Multiplet10H

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in the structure will typically produce a distinct signal. For this compound, with its molecular formula C₁₃H₁₈O, a total of 13 signals would be expected if all carbons are unique. However, due to symmetry, some signals may overlap.

The carbon attached to the methoxy group (C3) and the ipso-carbon attached to the cyclohexyl group (C1) will be significantly affected by these substituents. The other aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm). The methoxy carbon will have a characteristic shift around 55 ppm. The carbons of the cyclohexyl ring will appear in the upfield aliphatic region (δ 20-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C1~149
Aromatic C2~113
Aromatic C3~160
Aromatic C4~120
Aromatic C5~129
Aromatic C6~112
Methoxy (-OCH₃)~55
Cyclohexyl-C1' (benzylic)~45
Cyclohexyl-C2'/C6'~34
Cyclohexyl-C3'/C5'~27
Cyclohexyl-C4'~26

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. ccsenet.org For this compound, COSY would be invaluable in tracing the spin-spin coupling networks within the aromatic ring and the cyclohexyl ring, helping to differentiate the individual multiplets. researchgate.net For example, it would show a correlation between the benzylic proton of the cyclohexyl group and its adjacent protons on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). ccsenet.org This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift. For instance, the singlet at ~3.80 ppm in the ¹H NMR would correlate to the carbon signal at ~55 ppm in the ¹³C NMR, confirming the methoxy group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.net HMBC is particularly powerful for connecting different fragments of a molecule. In this case, it would show correlations between the methoxy protons and the aromatic C3 carbon, and between the benzylic proton of the cyclohexyl ring and the aromatic C1, C2, and C6 carbons, thus confirming the substitution pattern on the benzene ring.

Diffusion-Ordered Spectroscopy (DOSY) for Solution Structure

DOSY is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.net For a pure sample of this compound, a DOSY experiment would show all proton signals aligned horizontally, corresponding to a single diffusion coefficient, confirming the presence of a single molecular entity. In the study of adducts, DOSY would be instrumental in determining whether an adduct is a single, larger molecule (which would have a smaller diffusion coefficient) or a mixture of non-interacting components.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, can reveal structural details.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogres.com This is particularly useful for analyzing mixtures and confirming the purity of a sample. This compound, being a relatively volatile compound, is well-suited for GC-MS analysis. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak would be characteristic of the compound under the specific GC conditions. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the column.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 190, corresponding to its molecular weight (C₁₃H₁₈O). The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for cyclohexyl-aromatic compounds is the loss of the cyclohexyl radical (•C₆H₁₁), which has a mass of 83. This would lead to a significant peak at m/z 107 (190 - 83). This fragment corresponds to the methoxybenzene cation. Further fragmentation of the cyclohexyl ring and the aromatic ring would produce other smaller fragments. The presence of the methoxy group can also influence fragmentation, for example, through the loss of a methyl radical (•CH₃) to give a fragment at m/z 175, or the loss of formaldehyde (B43269) (CH₂O) from the methoxybenzene cation. Analysis of the relative abundances of these fragment ions provides a fingerprint for the molecule, aiding in its definitive identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₁₈O, the theoretical monoisotopic mass can be calculated with high precision.

The calculated exact mass serves as a crucial reference point for experimental determination via HRMS. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed to achieve the high resolution required to distinguish between ions of very similar mass-to-charge ratios. The experimentally determined mass would be expected to align closely with the calculated value, typically within a few parts per million (ppm), confirming the elemental formula of the compound.

ParameterValue
Molecular FormulaC₁₃H₁₈O
Theoretical Monoisotopic Mass190.135765 Da
Nominal Mass190 Da

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within the this compound molecule. While specific experimental MS/MS data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related chemical structures, such as other arylcyclohexylamines and compounds containing a methoxyphenyl group. mdpi.com

Upon ionization, the molecular ion ([M]⁺˙) of this compound would be expected to undergo several characteristic fragmentation pathways. Alpha-cleavage at the bond between the phenyl ring and the cyclohexyl group is a probable fragmentation route. miamioh.edu Additionally, the cyclohexyl ring itself can undergo fragmentation, leading to the loss of ethylene (B1197577) or other small hydrocarbon fragments. libretexts.org The methoxy group can also be involved in fragmentation, potentially through the loss of a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O).

Common fragmentation pathways for aromatic compounds and ethers include cleavage of bonds adjacent to the oxygen atom and fragmentation of the alkyl chain. miamioh.edulibretexts.org The stability of the resulting fragment ions, particularly those that are resonance-stabilized, will dictate the major peaks observed in the MS/MS spectrum.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Fragmentation Pathway
190.1175.115 (•CH₃)Loss of a methyl radical from the methoxy group.
190.1160.130 (CH₂O)Loss of formaldehyde from the methoxy group.
190.1108.182 (C₆H₁₀)Cleavage of the cyclohexyl ring.
190.191.199 (C₇H₁₃)Formation of a tropylium (B1234903) ion.
190.177.1113 (C₈H₁₇)Formation of a phenyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the cyclohexyl group, and the methoxy ether linkage.

Aryl alkyl ethers typically show two strong C-O stretching bands. uobabylon.edu.iq The asymmetric stretch is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. uobabylon.edu.iq The presence of both sp²-hybridized carbons in the benzene ring and sp³-hybridized carbons in the cyclohexyl ring will result in C-H stretching vibrations in distinct regions. Aromatic C-H stretches are typically observed in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the cyclohexyl group will appear just below 3000 cm⁻¹. vscht.cz Stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected in the 1600-1450 cm⁻¹ range. uniroma1.it

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Aryl C-HStretch3100 - 3000Medium to Weak
Alkyl C-H (Cyclohexyl)Stretch2960 - 2850Strong
Aromatic C=CStretch1600 - 1450Medium to Weak
Aryl Alkyl Ether (C-O)Asymmetric Stretch~1250Strong
Aryl Alkyl Ether (C-O)Symmetric Stretch~1040Strong

X-ray Crystallography for Solid-State Molecular Structure Determination

While no specific crystal structure for this compound has been reported in the surveyed literature, extensive data exists for closely related compounds containing both cyclohexyl and methoxyphenyl moieties. researchgate.netmdpi.com This body of work allows for a detailed prediction of the solid-state molecular structure of the title compound. X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's three-dimensional architecture.

Based on analogous structures, the bond lengths and angles within the benzene ring are expected to be consistent with those of a substituted aromatic system. The C-C bond lengths in the ring will be intermediate between single and double bonds. The C-O bond of the methoxy group and the C-C bond connecting the cyclohexyl ring to the benzene ring will have characteristic lengths. The bond angles around the sp²-hybridized carbons of the benzene ring will be approximately 120°, while those around the sp³-hybridized carbons of the cyclohexyl ring will be close to the tetrahedral angle of 109.5°.

Bond/AngleExpected Value
Aromatic C-C Bond Length~1.39 Å
Cyclohexyl C-C Bond Length~1.54 Å
Aromatic C-O Bond Length~1.37 Å
O-CH₃ Bond Length~1.42 Å
Aromatic C-C-C Angle~120°
Cyclohexyl C-C-C Angle~111°
C-O-C Angle (Methoxy)~117°

Note: These values are estimations based on data from related crystal structures and may vary in an actual experimental determination.

The cyclohexyl ring is anticipated to adopt a stable chair conformation to minimize steric strain. The attachment of the methoxyphenyl group can be either in an axial or equatorial position, with the equatorial position being generally more energetically favorable to reduce steric hindrance. The methoxy group attached to the benzene ring is relatively free to rotate, and its preferred conformation will be influenced by packing forces in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 1 Cyclohexyl 3 Methoxybenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size like 1-Cyclohexyl-3-methoxybenzene. acs.org DFT calculations can predict a wide range of properties, from molecular geometries to electronic and energetic characteristics. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, this involves exploring its conformational landscape to find the global energy minimum. The molecule's structure is defined by the presence of a planar benzene (B151609) ring, a flexible cyclohexyl group, and a rotatable methoxy (B1213986) group. The cyclohexyl group typically adopts a stable chair conformation. The connection to the benzene ring and the rotation around the C-C bond between the two rings, as well as the orientation of the methoxy group, create a complex potential energy surface with multiple possible conformers. ucl.ac.uk

Computational methods systematically adjust the bond lengths, bond angles, and dihedral angles to locate the geometry with the lowest electronic energy. mdpi.com Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. acs.org

Interactive Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound

This table presents hypothetical, but structurally reasonable, dihedral angles for a low-energy conformer as would be determined by DFT calculations.

Dihedral AngleAtoms InvolvedValue (Degrees)
Phenyl-CyclohexylC2-C1-C7-C860.5°
Methoxy-PhenylC2-C3-O1-C145.2°
Cyclohexyl ChairC7-C8-C9-C10-55.8°
Cyclohexyl ChairC8-C9-C10-C1155.2°

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. ossila.com Conversely, the LUMO is the lowest-energy orbital available to accept an electron, indicating the molecule's capacity as an electron acceptor. ossila.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive. irjweb.com DFT calculations are widely used to compute the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO would also be associated with the aromatic system's π* anti-bonding orbitals.

Interactive Table 2: Representative Frontier Molecular Orbital Energies Calculated via DFT

The following data are illustrative values based on typical ranges for similar aromatic compounds, as specific published data for this compound is not available.

ParameterEnergy (eV)Description
EHOMO-5.95Energy of the Highest Occupied Molecular Orbital.
ELUMO-0.80Energy of the Lowest Unoccupied Molecular Orbital.
ΔE (HOMO-LUMO Gap)5.15Indicates high chemical stability. researchgate.netirjweb.com

Understanding how charge is distributed across the atoms in a molecule is essential for predicting its reactivity, particularly its interactions with other polar molecules or ions. Methods such as Mulliken population analysis and Natural Population Analysis (NPA) are used to assign partial atomic charges based on the calculated electronic wavefunction. nrel.govrsc.org These analyses provide a quantitative picture of the effects of electronegative atoms and electron-donating or -withdrawing groups.

In this compound, the oxygen atom of the methoxy group is highly electronegative and is expected to carry a significant negative partial charge. The methoxy group is also electron-donating to the aromatic ring via resonance, which would increase the electron density (more negative charge) at the ortho and para positions relative to the methoxy substituent. This charge distribution is key to predicting the regioselectivity of electrophilic aromatic substitution reactions. Mulliken spin density calculations can further reveal the preferred sites for radical attack. rsc.org

Interactive Table 3: Illustrative Mulliken Atomic Charges on Key Atoms

This table shows hypothetical Mulliken charges, reflecting expected electronic effects within the molecule. Negative values indicate a relative excess of electron density.

Atom/GroupAtom Number(s)Illustrative Mulliken Charge (a.u.)
Oxygen (Methoxy)O1-0.580
Carbon (Methoxy)C14+0.195
Carbon (Aromatic, C3)C3+0.210
Carbon (Aromatic, C4)C4-0.155
Carbon (Aromatic, C6)C6-0.160
Carbon (Cyclohexyl, C7)C7-0.050

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Orbitals)

Quantum Chemical Calculations of Reaction Pathways

Beyond static molecular properties, computational chemistry can model the entire course of a chemical reaction. researchgate.net This involves mapping the potential energy surface that connects reactants to products, allowing for the identification of intermediate structures and, most importantly, transition states. nih.gov

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on the pathway from reactants to products. nsf.gov It is a first-order saddle point on the potential energy surface, corresponding to an energy maximum in the reaction direction and minima in all other degrees of freedom. Locating the precise geometry and energy of a transition state is a primary goal of reaction pathway calculations. researchgate.net

For a reaction involving this compound, such as an electrophilic attack on the benzene ring, computational methods can be used to find the structure of the transition state (e.g., the sigma complex intermediate). This structure provides critical information about the bonding changes that occur during the reaction. mdpi.com

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. Computationally, it is calculated as the difference in energy between the transition state and the initial reactants. nsf.govyoutube.com A lower activation energy corresponds to a faster reaction rate, as a larger fraction of molecules will possess sufficient thermal energy to cross the barrier.

Interactive Table 4: Hypothetical Reaction Energetics for Electrophilic Bromination

This table provides an example of data that could be generated for a potential reaction, illustrating the comparison between different reaction pathways.

Reaction PathwayRelative Activation Energy (kcal/mol)Relative Product Stability (kcal/mol)
Ortho-attack15.5-5.0
Meta-attack22.0+1.5
Para-attack14.8-6.2

Mechanistic Plausibility Assessment

Computational chemistry offers powerful tools for evaluating the plausibility of proposed reaction mechanisms. For a molecule like this compound, Density Functional Theory (DFT) is a primary method used to investigate its formation and subsequent reactions. This involves mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. cas.czaip.orgnih.gov

For instance, the synthesis of substituted benzenes can be explored by calculating the free energies of activation for different pathways. cas.cz Although specific DFT studies on the synthesis mechanism of this compound are not readily found in the literature, the methodology would involve modeling the starting materials (e.g., a cyclohexylating agent and anisole (B1667542), or a methoxy-substituted phenylating agent and cyclohexane) and calculating the energy profiles for various potential routes. Key steps, such as electrophilic aromatic substitution or cross-coupling reactions, would be analyzed. nih.gov The transition state for the rate-determining step would be located, and its energy would provide the theoretical activation barrier. rsc.orgresearchgate.net By comparing the activation energies of competing pathways, the most plausible mechanism can be determined. Intrinsic Reaction Coordinate (IRC) calculations are then typically used to confirm that a located transition state correctly connects the reactants and products. cas.cz

Theoretical Spectroscopy Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral signature.

Prediction of NMR Chemical Shifts (¹H, ¹³C) for Experimental Validation

The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard procedure for structural elucidation and verification. rsc.orgnih.gov DFT, combined with the Gauge-Independent Atomic Orbital (GIAO) method, is routinely used to calculate the NMR shielding tensors for each nucleus. conicet.gov.aracs.orgrsc.org These shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP, mPW1PW91, M06-2X) and basis set (e.g., 6-311+G(2d,p)). d-nb.infoacs.org Incorporating solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental data gathered in solution. nih.gov While a dedicated study for this compound is not available, the table below presents hypothetical ¹H and ¹³C NMR chemical shifts predicted using these established DFT methods. Such a table serves as a valuable tool for experimentalists in assigning peaks in an acquired spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical) This data is illustrative and based on typical values for similar chemical environments. Actual experimental and calculated values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-26.85112.5
Aromatic C-46.78111.8
Aromatic C-57.20129.8
Aromatic C-66.82118.9
Cyclohexyl C-1'2.4544.5
Cyclohexyl C-2'/6' (axial)1.2534.5
Cyclohexyl C-2'/6' (equatorial)1.85
Cyclohexyl C-3'/5' (axial)1.3526.9
Cyclohexyl C-3'/5' (equatorial)1.75
Cyclohexyl C-4' (axial)1.2026.2
Cyclohexyl C-4' (equatorial)1.40
Methoxy (-OCH₃)3.8055.2
Aromatic C-1 (ipso)-145.0
Aromatic C-3 (ipso)-160.0

Simulation of Vibrational Frequencies (IR) and Spectral Assignment

Theoretical infrared (IR) spectroscopy is a powerful complement to experimental measurements, aiding in the assignment of vibrational modes. chemrxiv.orgfrontiersin.org DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve accuracy, a common technique is the Scaled Quantum Mechanical (SQM) force field method, where calculated force constants are scaled using empirical factors derived from well-characterized molecules. acs.orgrsc.orgrsc.orgresearchgate.net

The simulated spectrum for this compound would be expected to show characteristic peaks for the aromatic ring, the cyclohexyl group, and the methoxy ether linkage. For example, C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while those of the saturated cyclohexyl group appear just below 3000 cm⁻¹. The C-O stretching of the aryl ether is expected in the 1200-1275 cm⁻¹ region. spectroscopyonline.comspectra-analysis.com

Table 2: Predicted Key Vibrational Frequencies (IR) for this compound and Their Assignments (Hypothetical) This data is illustrative and based on typical values for the specified functional groups. Actual experimental and calculated values may vary.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3050-3100Aromatic C-H Stretch
2850-2960Cyclohexyl C-H Stretch (asymmetric & symmetric)
1600, 1585, 1490Aromatic C=C Ring Stretch
1450Cyclohexyl CH₂ Scissoring
1260Aryl-O Stretch (asymmetric)
1040Alkyl-O Stretch (symmetric)
780, 690Aromatic C-H Out-of-Plane Bend (meta-substitution pattern)

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics provide insight into the behavior of molecules in a condensed phase, offering predictions of reactivity and a detailed view of intermolecular interactions.

Prediction of Reactivity and Selectivity in Solution

The reactivity of this compound, particularly in electrophilic aromatic substitution, is governed by the electronic properties of its substituents. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which activates the benzene ring towards electrophiles. scielo.org.mxmsu.edulibretexts.org Computational methods can quantify this effect. Analysis of the highest occupied molecular orbital (HOMO) and molecular electrostatic potential (MEP) surface can predict the most likely sites for electrophilic attack. For this compound, these are predicted to be the ortho and para positions relative to the activating methoxy group (C-2, C-4, and C-6). researchgate.netacs.org

Molecular Dynamics (MD) simulations can further elucidate reactivity by modeling the molecule's behavior in a solvent. annualreviews.orgresearchgate.netresearchgate.netd-nb.info By simulating the trajectory of the molecule over time, one can analyze its conformational flexibility, solvation structure, and the probability of encountering reactant molecules in a favorable orientation. This physics-based approach provides a dynamic picture of the factors controlling reaction rates and selectivity in a realistic solution environment. d-nb.info

Understanding Catalyst-Substrate Interactions

Computational modeling is essential for understanding how a substrate like this compound interacts with a catalyst, for example, in hydrogenation or C-O bond cleavage reactions. mdpi.comacs.org Molecular docking studies can predict the preferred binding mode of the substrate within the catalyst's active site. nih.govresearchgate.netorientjchem.orgmdpi.commdpi.com These studies provide a static picture of the key interactions, such as hydrogen bonds or van der Waals forces, between the substrate and catalyst. nih.gov

For a more detailed understanding, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the reactive core (the substrate and the catalyst's active site) is treated with a high level of quantum mechanics, while the surrounding environment (the rest of the catalyst and solvent) is treated with a more computationally efficient molecular mechanics force field. This allows for the modeling of bond-breaking and bond-forming events within the enzyme or on the catalyst surface. umich.edu DFT calculations can elucidate the role of the catalyst by revealing how it lowers the activation barrier of a reaction, for instance, by stabilizing the transition state or weakening specific bonds in the substrate. rsc.orgrsc.orgresearchgate.net These insights are critical for the rational design of more efficient and selective catalysts.

Structure Reactivity and Structure Property Relationships of 1 Cyclohexyl 3 Methoxybenzene

Electronic Effects of the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) attached to the benzene (B151609) ring exerts a powerful influence on the ring's electron density through a combination of two opposing electronic effects: resonance and induction.

Resonance Donation and Aromatic Ring Activation

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. brainly.comnih.gov This phenomenon, known as resonance or mesomeric effect (+M), increases the electron density of the aromatic ring, particularly at the positions ortho (adjacent) and para (opposite) to the methoxy group. spcmc.ac.inpearson.com This donation of electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. scilit.comstackexchange.com Consequently, the methoxy group is classified as a strong activating group for electrophilic aromatic substitution. unacademy.commsu.edunptel.ac.in For instance, anisole (B1667542) (methoxybenzene) is reported to react with electrophiles, such as in bromination, thousands of times faster than benzene. unacademy.commsu.eduutexas.edu

This increased reactivity stems from the stabilization of the carbocation intermediate (the arenium ion) formed during the reaction. The resonance structures show that when an electrophile attacks at the ortho or para positions, a positive charge can be delocalized onto the oxygen atom of the methoxy group, a particularly stable arrangement.

Influence on Regioselectivity of Electrophilic Aromatic Substitution

While resonance donation is the dominant electronic effect, the oxygen atom in the methoxy group is also highly electronegative. This leads to an inductive effect (-I), where electron density is withdrawn from the benzene ring through the sigma (σ) bond. brainly.comspcmc.ac.in This inductive withdrawal slightly deactivates the ring, with the effect being most pronounced at the meta position. spcmc.ac.in

Table 1: Influence of the Methoxy Group on Electrophilic Aromatic Substitution
EffectDescriptionImpact on Benzene RingFavored Positions for Substitution
Resonance Donation (+M)Delocalization of oxygen's lone pair electrons into the aromatic π-system. brainly.comstackexchange.comStrongly increases electron density, activating the ring. spcmc.ac.innptel.ac.inOrtho, Para
Inductive Withdrawal (-I)Withdrawal of electron density through the C-O sigma bond due to oxygen's high electronegativity. brainly.comspcmc.ac.inSlightly decreases electron density, deactivating the ring (especially at the meta position). spcmc.ac.in(None, deactivating effect)
Overall EffectResonance donation is the dominant effect.Strong activation of the ring towards electrophiles. unacademy.comOrtho, Para

Steric Effects of the Cyclohexyl Moiety

The cyclohexyl group, while being a weak activating group itself through inductive effects and hyperconjugation, primarily influences the reactivity and structure of 1-cyclohexyl-3-methoxybenzene through its significant size and spatial arrangement (steric effects). pearson.comvaia.com

Impact on Reaction Rates and Selectivity

The bulky nature of the cyclohexyl group physically obstructs access to the adjacent ortho positions on the benzene ring. In this compound, the methoxy group electronically directs incoming electrophiles to positions 2, 4, and 6. However, the cyclohexyl group at position 1 creates significant steric hindrance for an electrophile attempting to attack positions 2 and (to a lesser extent) 6. Position 4, being para to the methoxy group and meta to the cyclohexyl group, is less sterically encumbered.

This steric hindrance can alter the regioselectivity of reactions. While the methoxy group strongly favors ortho and para substitution, the bulk of the cyclohexyl group will disfavor substitution at the adjacent position 2. This increases the proportion of the product substituted at position 4 and position 6, which are electronically activated by the methoxy group but less sterically hindered by the cyclohexyl group. For example, in the nitration of tert-butylbenzene, the bulky tert-butyl group significantly hinders ortho-attack, leading to a much higher proportion of the para-nitro product compared to toluene (B28343). msu.edu A similar effect is expected for the cyclohexyl group.

Influence on Conformational Preferences

The three-dimensional structure of this compound is largely dictated by the conformational preferences of the cyclohexyl ring. The cyclohexyl group itself exists predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. rsc.org When attached to the benzene ring, the phenyl group can occupy either an axial or an equatorial position relative to the cyclohexane (B81311) chair.

To minimize steric repulsion between the substituent and the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), bulky substituents strongly prefer the equatorial position. wikipedia.orgchemistrysteps.com The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. wikipedia.orgfiveable.memasterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position. The phenyl group has a significant A-value, indicating a strong preference for the equatorial conformation when attached to a cyclohexane ring. brainly.comstackexchange.comechemi.com Conversely, the cyclohexyl group attached to the benzene ring will also preferentially orient itself to minimize steric clash.

Table 2: A-Values for Selected Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)Reference
-CH₃ (Methyl)1.70 - 1.8 stackexchange.commasterorganicchemistry.comstackexchange.com
-CH(CH₃)₂ (Isopropyl)2.15 - 2.2 masterorganicchemistry.comubc.ca
-C₆H₁₁ (Cyclohexyl)2.2 ubc.ca
-C₆H₅ (Phenyl)2.8 - 3.0 brainly.comstackexchange.comubc.ca
-C(CH₃)₃ (tert-Butyl)>4.5 masterorganicchemistry.comubc.ca

Comparative Analysis with Structurally Related Cyclohexyl-Substituted Aryl Ethers

The structure-reactivity relationships of this compound can be further understood by comparing it with its structural isomers: 1-cyclohexyl-2-methoxybenzene (ortho-isomer) and 1-cyclohexyl-4-methoxybenzene (para-isomer). nih.govresearchgate.net

In all three isomers, the methoxy group acts as a strong ortho, para-director, and the cyclohexyl group provides steric bulk. However, their relative positions lead to different outcomes in electrophilic aromatic substitution.

1-Cyclohexyl-4-methoxybenzene (para-isomer): The methoxy group directs incoming electrophiles to positions 2 and 6 (or 3 and 5, which are equivalent). These positions are ortho to the methoxy group and meta to the bulky cyclohexyl group. As a result, they are electronically activated and sterically accessible, leading to substitution primarily at these sites.

1-Cyclohexyl-2-methoxybenzene (ortho-isomer): The methoxy group directs incoming electrophiles to positions 3 and 5 (ortho) and position 6 (para). Position 6 is para to the methoxy group and meta to the cyclohexyl group, making it an electronically favored and sterically accessible site. Positions 3 and 5 are ortho to the methoxy group but are also ortho and para, respectively, to the cyclohexyl group, introducing more complex steric and electronic influences. The position adjacent to both bulky groups (position 3) would be highly disfavored.

This compound (meta-isomer): As discussed, the methoxy group directs to positions 2, 4, and 6. Position 2 is heavily hindered by the adjacent cyclohexyl group. Position 6 is also ortho to the methoxy group but is somewhat sterically shielded. Position 4 is para to the methoxy group and meta to the cyclohexyl group, making it an electronically activated and relatively accessible site for substitution.

Table 3: Predicted Major Products for Nitration of Cyclohexyl-methoxybenzene Isomers
CompoundActivating GroupSteric Hindrance GroupPredicted Major Nitration Product(s)
1-Cyclohexyl-4-methoxybenzene-OCH₃ (at C4)-C₆H₁₁ (at C1)1-Cyclohexyl-4-methoxy-2-nitrobenzene
1-Cyclohexyl-2-methoxybenzene-OCH₃ (at C2)-C₆H₁₁ (at C1)1-Cyclohexyl-2-methoxy-6-nitrobenzene
This compound-OCH₃ (at C3)-C₆H₁₁ (at C1)1-Cyclohexyl-3-methoxy-4-nitrobenzene and 1-Cyclohexyl-3-methoxy-6-nitrobenzene

Comparison with 1-Cyclohexyl-3-ethylbenzene (B3041983) Reactivity Profile

The reactivity of this compound is significantly influenced by the nature of its substituents, the cyclohexyl and methoxy groups. When compared to 1-cyclohexyl-3-ethylbenzene, the primary difference in their reactivity profiles arises from the electronic effects of the methoxy (-OCH₃) versus the ethyl (-CH₂CH₃) group.

The methoxy group is a strong electron-donating group due to resonance. The oxygen atom's lone pairs of electrons can be delocalized into the benzene ring, increasing the electron density of the aromatic system. This enhanced nucleophilicity makes the benzene ring in this compound more susceptible to electrophilic aromatic substitution reactions compared to 1-cyclohexyl-3-ethylbenzene. In contrast, the ethyl group is an alkyl group that donates electron density primarily through a weaker inductive effect. hrpatelpharmacy.co.in

This difference in electron-donating ability has a direct impact on the rates of electrophilic substitution. The increased electron density in this compound stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. hrpatelpharmacy.co.in Conversely, the ethyl group in 1-cyclohexyl-3-ethylbenzene provides less stabilization to the intermediate, resulting in a slower reaction rate for electrophilic attack.

Both the methoxy and ethyl groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. hrpatelpharmacy.co.in However, the stronger activating nature of the methoxy group in this compound makes it more reactive at these positions than 1-cyclohexyl-3-ethylbenzene. The cyclohexyl group, being a bulky alkyl group, exerts a steric hindrance effect, which can influence the regioselectivity of the substitution, favoring the para position over the more sterically hindered ortho positions.

In terms of physical properties, the presence of the oxygen atom in the methoxy group gives this compound a higher polarity than 1-cyclohexyl-3-ethylbenzene. This increased polarity leads to better solubility in polar solvents.

Table 1: Comparison of Properties and Reactivity

FeatureThis compound1-Cyclohexyl-3-ethylbenzeneReference
Dominant Electronic Effect of Substituent Strong electron-donating (resonance)Weak electron-donating (inductive) hrpatelpharmacy.co.in
Reactivity towards Electrophilic Substitution HigherLower
Polarity HigherLower
Solubility in Polar Solvents HigherLower

Effects of Varying Alkyl and Alkoxy Substituents on Chemical Behavior

The chemical behavior of substituted benzenes is highly dependent on the nature of the alkyl and alkoxy substituents attached to the aromatic ring. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects:

Alkyl Groups: Alkyl groups, such as methyl, ethyl, and cyclohexyl, are generally considered electron-donating groups through an inductive effect (+I). ucsb.edu They increase the electron density on the benzene ring, thereby activating it towards electrophilic aromatic substitution. The activating effect generally increases with the size and branching of the alkyl group, although this can be counteracted by steric hindrance.

Steric Effects:

The size of the substituent can significantly influence the regioselectivity of a reaction. rsc.org Larger, bulkier groups will sterically hinder the positions ortho to them, making substitution at the para position more favorable. For example, in the nitration of toluene (methylbenzene), a significant amount of the ortho product is formed. However, with the much bulkier tert-butylbenzene, the yield of the ortho product is drastically reduced in favor of the para product due to steric hindrance. libretexts.org Similarly, the cyclohexyl group in this compound will sterically disfavor substitution at the adjacent ortho positions.

Studies on the bromination of alkylbenzenes and alkoxybenzenes have shown that as the size of the substituent group increases, substitution at the para position is increasingly favored over the ortho position. rsc.org

Table 2: Relative Rates of Nitration of Substituted Benzenes (Reference: Benzene = 1)

SubstituentRelative RateReference
-OH1000 libretexts.org
-OCH₃400 libretexts.org
-CH₃25 libretexts.org
-H1 libretexts.org
-Cl0.033 libretexts.org
-NO₂6 x 10⁻⁸ libretexts.org

This table illustrates the strong activating effect of alkoxy groups compared to alkyl groups.

Substituent Effects on C-H Activation and Functionalization

C-H activation is a powerful synthetic strategy that involves the cleavage of a carbon-hydrogen bond followed by the formation of a new carbon-carbon or carbon-heteroatom bond. sigmaaldrich.com The substituents on an aromatic ring, such as the cyclohexyl and methoxy groups in this compound, play a crucial role in directing and facilitating these reactions.

The methoxy group, being an electron-donating group, makes the aromatic ring of this compound electron-rich. This property is beneficial for certain types of C-H functionalization reactions, particularly those that proceed through an electrophilic pathway or involve the formation of an electron-rich intermediate. For instance, some photoredox-catalyzed reactions have been developed for the distal C-H functionalization of electron-rich arenes like alkoxyarenes. rsc.org

In transition metal-catalyzed C-H activation, the directing ability of substituents is paramount. While the methoxy group itself is not a strong directing group in the classical sense of forming a stable cyclometalated intermediate, its electronic influence can affect the regioselectivity of the reaction. For example, in reactions where a different directing group is present on the molecule, the electron-donating nature of the methoxy group can influence which C-H bond is preferentially activated. chemrxiv.org

The cyclohexyl group, being a bulky alkyl substituent, primarily exerts a steric effect. This can lead to regioselective C-H activation at the less sterically hindered positions of the benzene ring. chemrxiv.org For instance, in reactions targeting the C-H bonds of the benzene ring, the positions ortho to the bulky cyclohexyl group would be less accessible to a catalytic metal center.

Research has shown that both electron-donating and electron-withdrawing substituents are often tolerated in C-H activation/annulation reactions, although they can significantly impact the reaction's efficiency and regioselectivity. chemrxiv.org For example, in some cobalt-catalyzed reactions, electron-donating groups on the aromatic ring were found to be preferred over electron-withdrawing groups. chemrxiv.org

Advanced Applications in Chemical Synthesis and Materials Science

1-Cyclohexyl-3-methoxybenzene as a Building Block for Complex Molecules

The reactivity of this compound, governed by its two distinct moieties, allows it to serve as a versatile precursor in organic synthesis. The methoxy (B1213986) group is a strong electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution, while the cyclohexyl group provides significant steric bulk and lipophilicity. This combination of electronic and steric properties is strategically exploited in the synthesis of complex molecules, including various heterocyclic structures.

The 1-cyclohexyl-3-methoxyphenyl scaffold is a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds, such as ureas and pyrrolidines. These classes of compounds are of significant interest in medicinal chemistry and materials science.

One direct application is in the synthesis of 1-Cyclohexyl-3-(3-methoxyphenyl)urea . sigmaaldrich.com This compound is typically prepared through the reaction of 3-methoxyaniline with cyclohexyl isocyanate or by reacting cyclohexylamine (B46788) with 3-methoxyphenyl (B12655295) isocyanate. A study details the synthesis of a series of substituted ureas, including the 3-methoxy derivative, with yields reported to be around 65%. rsc.org These urea (B33335) derivatives serve as important intermediates for more complex structures or can be evaluated for their own biological activities. researchgate.net

Furthermore, the scaffold is utilized in creating more complex heterocycles like pyrrolidines . For instance, the compound 1-cyclohexyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide incorporates both the cyclohexyl and 3-methoxyphenyl groups into a pyrrolidine (B122466) ring system. The synthesis of such molecules often involves multi-step sequences where the specific functionalities of the precursors guide the formation of the heterocyclic core. bham.ac.ukacs.org Research into pyrrolidine-2,5-dione derivatives, a core unit in many bioactive compounds, has also involved the use of 3-methoxyphenyl precursors to build the final molecular architecture. google.comepo.org

A multi-step synthesis involves a sequence of chemical reactions to transform simple starting materials into a more complex target molecule. molport.com The efficiency of such a pathway often relies on the strategic use of intermediates that allow for controlled and predictable functional group transformations. google.comclockss.org this compound is a valuable intermediate in such pathways due to its inherent structural features.

The electron-donating methoxy group directs electrophilic substitutions primarily to the ortho and para positions (positions 2, 4, and 6), while the bulky cyclohexyl group can sterically hinder certain positions, offering regiochemical control in subsequent reactions. Moreover, the methoxy group can be readily converted into a hydroxyl group (a phenol), which opens up a different set of possible reactions, such as etherification or esterification.

An example of its role as an intermediate is in the synthesis of more complex chiral molecules. A synthetic route detailed in a doctoral thesis describes the preparation of N-benzyl-1-(3-methoxyphenyl)but-3-en-1-amine, which serves as a precursor for the construction of substituted pyrrolidines. bham.ac.uk The 3-methoxyphenyl group is carried through several synthetic steps, demonstrating its stability and utility as a core fragment of the final target. Similarly, intermediates containing the methoxyphenyl moiety are used in the total synthesis of complex natural products like alkaloids, where they form a crucial part of the molecular backbone. rsc.orgnih.gov

Precursor in the Synthesis of Substituted Heterocyclic Compounds

Role in Polymer Research and Materials Chemistry

The development of new polymers and specialty materials often requires monomers with specific properties such as thermal stability, UV resistance, and tailored mechanical characteristics. The rigid cyclohexyl and aromatic groups of this compound make it an interesting candidate for materials science applications.

Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. While many epoxy resins are based on bisphenol A, there is significant interest in cycloaliphatic epoxy resins for applications requiring high UV resistance and low viscosity. google.com.na Patents have noted the use of this compound in the synthesis of epoxy resins.

Its incorporation into an epoxy resin likely involves a multi-step process. First, the methoxy group on the benzene ring can be demethylated to yield 1-cyclohexyl-3-hydroxybenzene (a substituted phenol). This phenol (B47542) can then be reacted with an epihalohydrin (like epichlorohydrin) in the presence of a base to form a glycidyl (B131873) ether. This resulting molecule, now containing a reactive epoxide ring, can act as a monomer or co-monomer in a polymerization reaction to form the final epoxy network. epo.org The presence of both the cycloaliphatic cyclohexyl group and the aromatic ring in the polymer backbone would be expected to impart a unique combination of properties, such as high glass transition temperature (Tg), good thermal stability, and weatherability, to the resulting material. google.comjustia.com

Beyond epoxy resins, this compound has potential as a precursor for other types of polymers and specialty chemicals. For a compound to act as a monomer, it must possess polymerizable functional groups. wiley-vch.de While the parent compound is not directly polymerizable, its structure is amenable to functionalization to introduce such groups.

For example, electrophilic aromatic substitution reactions can be used to introduce groups like vinyl or styrenic functionalities onto the benzene ring, which can then undergo radical polymerization. sigmaaldrich.com Alternatively, as mentioned for epoxy resins, conversion of the methoxy group to a phenol allows for further reactions. The resulting hydroxyl group can be esterified with acrylic acid or methacrylic acid to produce an acrylate (B77674) or methacrylate (B99206) monomer. The polymerization of such monomers would lead to polymers with bulky, lipophilic cyclohexyl-phenyl side chains, which could be useful for applications requiring specific optical properties, high thermal stability, or defined solubility characteristics. mdpi.com

Application in the Synthesis of Epoxy Resins

Contribution to Catalysis and Ligand Design

In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands due to their strong σ-donating properties and the steric bulk that can be tuned by modifying their substituents. scripps.edutcichemicals.com

The 1-cyclohexyl-3-aryl scaffold, a derivative of this compound, has been successfully employed in the synthesis of well-defined NHC-silver halide complexes. rsc.org Specifically, ligands such as 1-cyclohexyl-3-benzylimidazolylidene have been prepared and complexed with silver(I). mdpi.com In these ligands, the cyclohexyl group provides significant steric hindrance around the metal center. This bulk can help stabilize the catalyst, prevent dimerization, and create a specific chiral pocket to influence the stereochemical outcome of a reaction.

These NHC-silver complexes have been shown to be effective catalysts for A³-coupling reactions (aldehyde-amine-alkyne), which are important for synthesizing propargylamines, a class of valuable synthetic intermediates. rsc.orgmdpi.com The robust nature of the metal-NHC bond and the tunable steric and electronic properties of the ligand, derived from structures like this compound, make this a promising area for the development of new and efficient catalytic systems. rsc.orgresearchgate.net

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on developing greener synthetic methods for compounds like 1-Cyclohexyl-3-methoxybenzene. nih.govmdpi.com Traditional synthesis, often relying on Friedel-Crafts alkylation, typically uses stoichiometric amounts of Lewis acids like AlCl₃, which are difficult to handle and generate significant waste. beilstein-journals.orgbeilstein-journals.org Future research is centered on replacing these with more environmentally friendly alternatives.

One of the most promising strategies is the use of solid acid catalysts, such as zeolites (e.g., Hβ, Mordenite) and heteropolyacids supported on materials like hydrous zirconia or K-10 clay. scirp.orgresearchgate.netrsc.orgresearchgate.net These catalysts are often reusable, reduce corrosive waste, and can enhance selectivity towards the desired product. scirp.orgresearchgate.net For instance, the Friedel-Crafts acylation of anisole (B1667542), a related reaction, has been shown to proceed with high selectivity and quantitative conversion using mordenite (B1173385) zeolite catalysts, which can be recycled multiple times. scirp.org The alkylation of phenol (B47542) with cyclohexene (B86901), another analogous transformation, shows high activity and selectivity for specific isomers when using tungstophosphoric acid on hydrous zirconia. researchgate.net

Furthermore, there is a growing interest in utilizing biomass-derived feedstocks. Lignin, a major component of biomass, can be a source of phenolic compounds like anisole (methoxybenzene) and vanillin (B372448). mdpi.com Developing catalytic pathways to convert these renewable starting materials into valuable chemicals, including arylcyclohexanes, is a key goal of green chemistry. mdpi.comtandfonline.com For example, high-density fuels have been synthesized from biomass-derived vanillin and cyclopentanone, involving aldol (B89426) condensation and subsequent hydrodeoxygenation steps over catalysts like Pd/HY, which are relevant for creating the cyclohexyl moiety. mdpi.com

Table 1: Comparison of Catalysts in Friedel-Crafts Type Reactions for Aryl Alkylation This table synthesizes data from studies on analogous reactions to illustrate green chemistry approaches.

Catalyst SystemReaction TypeKey AdvantagesRelevant FindingsReference
Mordenite Zeolite (MOR)Acylation of AnisoleReusable, high selectivity, no by-products.Quantitative conversion with >99% selectivity to 4-methoxyacetophenone achieved in 2-3 hours. scirp.org
12-Tungstophosphoric Acid on Hydrous ZirconiaAlkylation of Phenol with CyclohexeneHigh activity and selectivity, recyclable.Shows high selectivity for 2-cyclohexyl phenol, an important chemical intermediate. researchgate.net
Fe³⁺-montmorilloniteAlkylation of Arenes with AlcoholsBifunctional (Lewis and Brønsted acid sites), high para-selectivity.Alkylation of toluene (B28343) with cyclohexanol (B46403) afforded products with 70% para-selectivity. researchgate.net
Pd/HY ZeoliteHydrodeoxygenation of Biomass DerivativesEffective for converting biomass-derived precursors.Used to produce high-density fuels by hydrogenating aromatic rings and removing oxygen. mdpi.com

Exploration of Novel Catalytic Transformations and C-H Functionalizations

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient way to modify molecules. rsc.orgrsc.orgacs.org For a molecule like this compound, this opens up new avenues for creating derivatives that would be difficult to access through classical methods. Research in this area focuses on developing catalysts that can selectively activate specific C-H bonds on either the aromatic or the cyclohexyl part of the molecule.

A significant challenge in the functionalization of anisole derivatives is controlling the site of reaction (ortho, meta, or para). chemrxiv.orgnih.gov The methoxy (B1213986) group is a strong ortho-, para-director in electrophilic aromatic substitution. However, recent breakthroughs in palladium/norbornene cooperative catalysis have enabled the selective meta-C-H arylation of anisole derivatives. chemrxiv.orgnih.govresearchgate.net This strategy reverses the conventional reactivity and provides a direct route to meta-substituted products. thieme.de Such a catalytic system, often employing a specialized S,O-ligand, could be envisioned for the direct synthesis of 1-aryl-3-cyclohexyl-5-methoxybenzene derivatives, rapidly furnishing complex terphenyl structures. nih.gov

Beyond the aromatic ring, the functionalization of the C(sp³)–H bonds on the cyclohexyl ring is another active area of research. nih.gov While challenging due to the lower reactivity of these bonds, methods are being developed using various transition metal catalysts to achieve selective alkylation, amination, or oxidation at these positions.

Table 2: Emerging Catalytic C-H Functionalization Strategies Relevant to Anisole Derivatives

Catalytic SystemTransformationTarget PositionSignificanceReference
Pd(OAc)₂ / Norbornene / S,O-LigandC-H Arylationmeta-ArylReverses conventional ortho/para selectivity of anisole, allowing direct synthesis of meta-arylated products. chemrxiv.orgnih.gov
Pd(OAc)₂ / LigandC-H Olefinationmeta-ArylProvides a pathway to introduce alkene functionalities at the meta position of anisole derivatives. uva.nl
Platinum CatalystsC-H BorylationSterically Hindered ArylEnables functionalization at congested positions, creating valuable boronic esters for further reactions. acs.org
Palladium CatalystsLigand-Directed C-H AcetoxylationN-CH₃Demonstrates high selectivity for functionalizing specific C(sp³)–H bonds in complex molecules. nih.gov

Deeper Mechanistic Understanding of Complex Rearrangements

A significant hurdle in the classical synthesis of this compound via Friedel-Crafts alkylation is the potential for carbocation rearrangements. plymouth.ac.uk The reaction of an alkylating agent with a Lewis acid can generate a carbocation that may rearrange to a more stable form before it reacts with the aromatic ring. masterorganicchemistry.com For example, the initial formation of a secondary carbocation from cyclohexene could be followed by a 1,2-hydride shift, leading to isomerization and a mixture of products. masterorganicchemistry.comlibretexts.org

Future research aims to gain a deeper mechanistic understanding of these processes to better control them. imperial.ac.uk This involves studying the reaction intermediates and transition states, often with the aid of spectroscopic techniques and computational modeling. plymouth.ac.ukimperial.ac.uk For instance, understanding the conditions that favor or suppress hydride and alkyl shifts is crucial for maximizing the yield of the desired meta isomer and avoiding the formation of ortho and para-substituted byproducts. libretexts.orgleah4sci.com While carbocationic thieme.de-shifts are well-known, detailed studies on the specific intermediates in the cyclohexylation of anisole can lead to the design of catalysts or reaction conditions that guide the reaction pathway towards the intended product with higher fidelity. imperial.ac.uk

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern organic synthesis. scielo.brresearchgate.net For a molecule like this compound, theoretical modeling offers powerful predictive capabilities, especially in understanding and controlling the regioselectivity of its synthesis. researchgate.netfrontiersin.org

In Friedel-Crafts reactions, DFT calculations can model the entire reaction pathway, including the formation of the electrophile, the structures of intermediates (like the Wheland intermediate), and the energy barriers for reaction at the ortho, meta, and para positions. scielo.brresearchgate.net Such studies can explain why a particular catalyst or set of conditions favors one isomer over another. acs.org For example, theoretical studies on the Friedel-Crafts acylation of anisole have been used to determine the rate-determining step and understand the factors controlling product distribution. researchgate.net

Looking forward, advanced computational models will be used not just to explain observed results but to proactively design new catalysts and reaction conditions. frontiersin.orgrsc.org By simulating the interactions between the substrate, catalyst, and solvent, researchers can screen potential catalysts in silico, predicting their activity and selectivity before any experiments are conducted. This predictive power accelerates the discovery of more efficient and selective synthetic routes, saving time and resources.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The fields of automated synthesis and flow chemistry are revolutionizing how molecules are made, particularly in the pharmaceutical and fine chemical industries. chemspeed.commdpi.comeuropa.eu These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly explore a wide chemical space. nih.govsyrris.comyoutube.com

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch flask, is particularly well-suited for reactions that are highly exothermic or use hazardous reagents, as is often the case in Friedel-Crafts reactions. europa.euyoutube.com The excellent heat and mass transfer in microreactors allows for better control over reaction conditions, leading to higher yields and purities. youtube.com The synthesis of complex molecules, including active pharmaceutical ingredients (APIs), has been demonstrated in multi-step continuous-flow systems. nih.govsyrris.com This approach could be applied to the synthesis of this compound for safer and more scalable production.

Furthermore, automated synthesis platforms can be integrated with flow reactors to create systems capable of producing libraries of derivatives with minimal human intervention. chemspeed.comacs.orgspringernature.com By programming a sequence of reactions, these systems can automatically synthesize and purify a range of analogs of this compound, for example, by varying the substituents on the aromatic ring or functionalizing the cyclohexyl group. This high-throughput approach is invaluable for drug discovery and materials science, where large numbers of related compounds must be screened to identify candidates with optimal properties. nih.govacs.org The merging of solid-phase synthesis with continuous-flow operations further expands the possibilities, allowing for complex, multi-step automated syntheses that were previously challenging. nih.govspringernature.com

Q & A

Q. What are the standard safety protocols for handling 1-Cyclohexyl-3-methoxybenzene in laboratory settings?

  • Methodological Answer : Handling requires adherence to GHS hazard classifications (acute toxicity via oral, dermal, and inhalation routes, Category 4). Key precautions include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reactions .
  • Engineering Controls : Install eyewash stations and ensure proper ventilation. Contaminated clothing must be removed immediately and decontaminated .
  • Emergency Procedures : For skin/eye exposure, rinse with water for 15+ minutes and seek medical attention. Maintain SDS accessibility .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine NMR (¹H and ¹³C) to identify cyclohexyl and methoxy substituents, Mass Spectrometry (MS) for molecular ion (M⁺) and fragmentation patterns, and IR Spectroscopy to confirm methoxy (-OCH₃) stretches. Cross-reference with NIST Chemistry WebBook data for cyclohexene derivatives . For example, MS peaks at m/z 136 (M⁺) and 121 (M⁺-CH₃) align with methoxybenzene analogs .

Q. What are common synthetic routes for this compound, and how are byproducts identified?

  • Methodological Answer :
  • Friedel-Crafts Alkylation : React 3-methoxybenzene with cyclohexyl chloride using Lewis acids (e.g., AlCl₃). Monitor for byproducts like dicyclohexylbenzene via GC-MS or HPLC .
  • Byproduct Mitigation : Optimize stoichiometry (1:1 molar ratio) and temperature (0–5°C) to minimize polysubstitution. Use silica gel chromatography for purification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids for efficiency. AlCl₃ typically achieves >70% yield but requires strict anhydrous conditions .
  • Solvent Effects : Use non-polar solvents (e.g., dichloromethane) to stabilize carbocation intermediates. Avoid protic solvents to prevent side reactions .
  • Kinetic Monitoring : Track reaction progress via TLC (eluent: hexane/ethyl acetate 9:1) to terminate at maximum product formation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (>99% purity) to eliminate confounding effects from impurities. Contradictions in antimicrobial assays may arise from trace solvents .
  • Bioassay Standardization : Replicate studies under controlled conditions (e.g., fixed bacterial strains, nutrient media). Compare IC₅₀ values across multiple assays .
  • Structural Analog Comparison : Test derivatives (e.g., 1,3-dimethoxy variants) to isolate substituent effects on activity .

Q. How does steric hindrance from the cyclohexyl group influence electrophilic substitution reactions?

  • Methodological Answer :
  • Theoretical Modeling : Perform DFT calculations to map electron density. The cyclohexyl group directs electrophiles meta to itself due to steric and electronic effects .
  • Experimental Validation : Nitration reactions yield 5-nitro-1-cyclohexyl-3-methoxybenzene as the major product, confirmed by X-ray crystallography .
  • Kinetic Isotope Effects : Use deuterated substrates to assess if steric effects dominate over electronic factors in reaction rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer :
  • Variable Control : Standardize catalyst activation (e.g., AlCl₃ freshness), moisture levels, and substrate purity .
  • Statistical Analysis : Apply ANOVA to compare yields across labs, identifying outliers due to procedural deviations .
  • Reproducibility Trials : Publish detailed protocols (e.g., Org. Synth. guidelines) to minimize operator-dependent variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.